Idaein possesses potent antioxidant and anti-inflammatory properties []. Studies suggest its ability to scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways [, ]. This has led researchers to investigate its potential application in managing conditions associated with chronic inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and some types of cancer [, ].
Studies have explored the potential neuroprotective effects of Idaein. Its antioxidant and anti-inflammatory properties, along with its ability to modulate neurotransmitter levels, have shown promise in protecting neurons from damage and promoting their survival [, ]. This has sparked research interest in its potential application in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].
Idaein, along with other Passiflora constituents, has been traditionally used for its calming and sedative properties []. Scientific research is investigating these effects, with studies suggesting Idaein's ability to interact with GABAergic and serotonergic systems involved in anxiety and sleep regulation []. This ongoing research explores its potential application in managing anxiety disorders and sleep disturbances [].
Idaein is also being investigated for its potential applications in other areas, including:
Cyanidin 3-galactoside, also known as cyanidin 3-O-β-D-galactoside, is a glycosylated anthocyanin primarily found in various fruits such as apples and berries. It exhibits a deep red to purple color, which is responsible for the pigmentation in many plants. The molecular formula of cyanidin 3-galactoside is C21H21O11, and it features a galactose sugar moiety attached to the cyanidin backbone at the C3 position via an O-glycosidic bond .
Cyanidin 3-galactoside exhibits multiple biological activities, including:
These activities contribute to its recognition as a beneficial compound in human health.
The synthesis of cyanidin 3-galactoside can be achieved through various methods:
Research on interaction studies highlights how cyanidin 3-galactoside interacts with other compounds:
Cyanidin 3-galactoside shares similarities with other anthocyanins but possesses unique characteristics that set it apart. Below is a comparison with several related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cyanidin 3-glucoside | Similar structure but with glucose instead of galactose | More prevalent in certain fruits like blackcurrants |
Pelargonidin 3-glycoside | Contains a different aglycone (pelargonidin) | Exhibits different color properties (orange-red) |
Delphinidin 3-galactoside | Contains delphinidin as an aglycone | Typically found in blue flowers; different health effects |
Malvidin 3-glycoside | Contains malvidin as an aglycone | Found in red wine; associated with cardiovascular benefits |
Cyanidin 3-galactoside's unique combination of biological activity and stability under various conditions makes it particularly valuable among these compounds.
Cyanidin 3-galactoside is a water-soluble anthocyanidin-3-O-glycoside belonging to the flavonoid subclass of polyphenols. Structurally, it consists of a cyanidin aglycone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium) linked to a β-D-galactopyranose moiety at the C-3 position via an O-glycosidic bond. This molecular configuration classifies it among the 3-monoglycosylated anthocyanins, which are distinguished by their stability and bioavailability compared to non-glycosylated forms. Cy3Gal shares the core biosynthetic pathway of anthocyanins but is unique in its specific galactosylation step mediated by UDP-galactose-dependent transferases.
The compound was first identified in 1932 as the primary pigment in copper beech (Fagus sylvatica), where it was termed "ideain". Systematic characterization began in 1986 when Sakata et al. isolated Cy3Gal from Camellia japonica subsp. rusticana, marking its recognition as a chemotaxonomic marker in plant species. Subsequent studies in the 2000s revealed its abundance in berries, particularly chokeberries (Aronia melanocarpa), which remain the richest known source. The development of high-performance liquid chromatography (HPLC) techniques in the early 21st century enabled precise quantification, revealing concentration ranges from 48.69 mg/100 g FW in lingonberries to 989.70 mg/100 g FW in wild chokeberries.
The IUPAC nomenclature designates Cy3Gal as (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride. Common synonyms include:
In plants, Cy3Gal serves dual roles as a photoprotective agent and pollinator attractant. Its absorption spectrum (λmax = 520 nm in acidic conditions) effectively screens photosynthetic tissues from UV-B radiation while creating vivid red-blue hues in fruits. Biochemical studies demonstrate that Cy3Gal accumulation correlates with abiotic stress responses, with drought-stressed Vaccinium species showing 2.3-fold increases in synthesis. The compound also participates in redox homeostasis, scavenging reactive oxygen species (ROS) at rates comparable to ascorbic acid (IC50 = 18.7 μM against superoxide radicals).